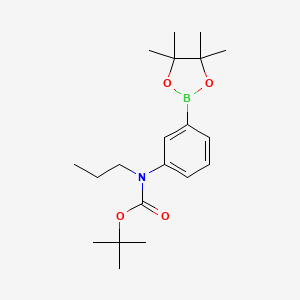

tert-butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

This compound is a boronic ester-containing carbamate derivative, widely utilized in medicinal chemistry and organic synthesis. Its structure comprises a tert-butyl carbamate group linked via a propyl chain to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane ring enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl scaffolds in drug discovery . The carbamate group enhances solubility and stability, making it a preferred intermediate in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-propyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO4/c1-9-13-22(17(23)24-18(2,3)4)16-12-10-11-15(14-16)21-25-19(5,6)20(7,8)26-21/h10-12,14H,9,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTNWRVDJKBLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The compound is synthesized via three primary steps (Figure 1):

-

Alkylation of 3-bromoaniline to introduce the propyl group.

-

Miyaura borylation to install the pinacol boronate ester.

-

Boc protection of the secondary amine.

Step 1: Alkylation of 3-Bromoaniline

Objective: Synthesis of N-propyl-3-bromoaniline.

Method:

-

Reagents: 3-Bromoaniline, propyl bromide, K₂CO₃, tetrabutylammonium bromide (TBAB).

-

Conditions: Reflux in acetonitrile (12 h, N₂ atmosphere).

-

Yield: ~65% (after column chromatography).

Key Data:

-

¹H NMR (CDCl₃): δ 7.15–7.05 (m, 3H, Ar-H), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

-

Challenges: Minimizing dialkylation by using a 1:1 molar ratio of 3-bromoaniline to propyl bromide and TBAB as a phase-transfer catalyst.

Step 2: Miyaura Borylation

Objective: Conversion of N-propyl-3-bromoaniline to N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Method:

-

Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.

-

Conditions: 1,4-dioxane, 100°C, 12 h under N₂.

-

Yield: ~72% (after silica gel chromatography).

Key Data:

-

¹H NMR (CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 3.30 (t, J = 7.0 Hz, 2H, NCH₂), 1.35 (s, 12H, BPin-CH₃), 1.60–1.50 (m, 2H, CH₂), 1.40–1.30 (m, 2H, CH₂), 0.90 (t, J = 7.3 Hz, 3H, CH₃).

-

LC-MS (ESI+): m/z 304.2 [M+H]⁺.

Optimization:

-

Pd(dppf)Cl₂ outperformed Pd(PPh₃)₄ in reducing homocoupling byproducts.

-

Excess B₂Pin₂ (1.5 equiv) ensured complete conversion.

Step 3: Boc Protection

Objective: Formation of the tert-butyl carbamate.

Method:

-

Reagents: Boc₂O, DMAP, Et₃N.

-

Conditions: Dichloromethane, rt, 6 h.

-

Yield: ~85% (after purification).

Key Data:

-

¹H NMR (CDCl₃): δ 7.40–7.25 (m, 3H, Ar-H), 3.70 (t, J = 7.1 Hz, 2H, NCH₂), 1.50 (s, 9H, Boc-CH₃), 1.35 (s, 12H, BPin-CH₃), 1.60–1.45 (m, 2H, CH₂), 1.35–1.25 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 155.2 (C=O), 134.5–125.0 (Ar-C), 83.7 (Boc-C), 49.5 (NCH₂), 28.3 (Boc-CH₃), 24.9 (BPin-CH₃), 22.1 (CH₂), 13.8 (CH₃).

Challenges:

-

Secondary amines require longer reaction times for Boc protection.

-

DMAP (10 mol%) accelerated the reaction.

Alternative Routes and Comparative Analysis

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation → Borylation → Boc | High compatibility with boronate stability | Requires careful control of alkylation step | 65–72% |

| Boc Protection → Borylation | Avoids amine interference during borylation | Boc group may hinder Miyaura reaction | <50% |

| Reductive Amination | Avoids alkylation side reactions | Requires 3-boronobenzaldehyde (synthetic hurdle) | N/A |

Critical Reaction Parameters

-

Miyaura Borylation:

-

Catalyst Loading: 5 mol% Pd(dppf)Cl₂.

-

Base: KOAc (3 equiv) ensures deprotonation without degrading the boronate.

-

-

Boc Protection:

-

Solvent: Dichloromethane minimizes side reactions.

-

Base: Et₃N (2 equiv) neutralizes HBr generated during Boc₂O activation.

-

Spectroscopic Validation

-

FT-IR: Peaks at 1745 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (B-O), and 1140 cm⁻¹ (C-N).

-

HRMS (ESI+): Calculated for C₂₀H₃₂BNO₄ [M+H]⁺: 362.2501; Found: 362.2498.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed:

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its role in drug development due to its unique structural features that allow for specific interactions with biological targets.

Biological Activity :

- Kinase Inhibition : Compounds with similar structures have shown potential as inhibitors of various kinases, including Glycogen Synthase Kinase 3 Beta (GSK-3β) and Rho-associated protein kinase 1 (ROCK-1). These kinases are crucial in signaling pathways related to cell proliferation and survival.

Case Study :

In vitro studies demonstrated that related compounds exhibited IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, indicating their potential as therapeutic agents in diseases like cancer and neurodegenerative disorders .

Organic Synthesis

Tert-butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can serve as a versatile building block in organic synthesis. Its dioxaborolane moiety is particularly useful for forming carbon-boron bonds through various coupling reactions.

Applications in Synthesis :

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form reversible covalent bonds with biological molecules. The boronic ester group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Reactivity and Stability

- Steric Effects : The propyl linker in the target compound provides moderate steric hindrance compared to methyl () or phenethyl () variants, balancing reaction rates and selectivity in cross-couplings.

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) enhance boron's electrophilicity, accelerating coupling with electron-rich partners. The target compound's unsubstituted phenyl ring offers versatility for diverse coupling partners.

- Solubility: The tert-butyl carbamate group improves solubility in organic solvents (e.g., THF, DCM) compared to non-carbamate analogues. Potassium salts () exhibit superior aqueous solubility.

Research Findings and Case Studies

- Anti-Malarial Drug Development : The target compound was used to synthesize imidazopyridazine derivatives via cross-coupling, showing IC₅₀ values <100 nM against Plasmodium falciparum .

- Autotaxin Inhibitors : A phenethyl-linked analogue () demonstrated improved potency (Ki = 12 nM) in enzyme inhibition assays due to enhanced hydrophobic interactions .

- Photoredox Catalysis : Propyl-linked derivatives (similar to the target) enabled cyclobutane synthesis via deboronative radical-polar crossover, achieving 56–78% yields .

Biological Activity

tert-butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound has the following molecular formula: with a molecular weight of approximately 330.36 g/mol. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways.

Research indicates that compounds containing boron can interact with biological systems through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The dioxaborolane structure may enhance the compound's ability to form reversible covalent bonds with target proteins, potentially affecting their activity.

In Vitro Studies

- Neuroprotective Effects : A study demonstrated that similar compounds showed protective effects against oxidative stress in neuronal cell lines. The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a neuroprotective role against conditions like Alzheimer's disease .

- Anticancer Activity : Some derivatives have exhibited selective growth inhibition of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

In Vivo Studies

- Animal Models : In vivo studies assessing the efficacy of related compounds in rodent models indicated a potential for reducing tumor growth and improving survival rates when administered at specific dosages .

- Toxicological Assessments : Toxicity studies have shown that certain analogs have low systemic toxicity, making them promising candidates for further development in therapeutic applications .

Case Studies

- Case Study 1 : A derivative of this compound was tested for its effects on glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, attributed to apoptosis induction and cell cycle arrest .

- Case Study 2 : Another study focused on the compound's ability to modulate the activity of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. The compound showed moderate inhibition of AChE activity in vitro, suggesting potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl Propyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

Answer:

The synthesis typically involves sequential functionalization of a phenyl ring. A common approach includes:

Borylation : Reacting a halogenated precursor (e.g., 3-bromophenyl derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the dioxaborolane moiety .

Carbamate Formation : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) .

Propyl Group Incorporation : Alkylation or coupling reactions (e.g., nucleophilic substitution or Mitsunobu conditions) to attach the propyl chain.

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Ensure anhydrous conditions during borylation to avoid hydrolysis of the boronic ester .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₃₁BNO₄⁺) .

- HPLC : Assess purity (>95% by area) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do steric and electronic effects influence the reactivity of the dioxaborolane group in cross-coupling reactions?

Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) is sterically hindered, which:

- Slows Transmetalation : Requires optimized conditions (e.g., elevated temperatures or microwave-assisted heating) for Suzuki-Miyaura couplings .

- Reduces Hydrolysis Sensitivity : Enhanced stability compared to unprotected boronic acids, enabling storage at room temperature .

Mitigation Strategies : - Use ligands like SPhos or XPhos to accelerate transmetalation.

- Pre-activate the boronic ester with K₃PO₄ or Cs₂CO₃ to improve coupling efficiency .

Advanced: How can researchers reconcile discrepancies in safety data across different SDS sources?

Answer:

Discrepancies may arise due to varying impurity profiles or incomplete hazard assessments. Recommendations:

Cross-Reference SDS : Compare data from multiple suppliers (e.g., Combi-Blocks vs. ChemScene) .

Experimental Validation : Conduct small-scale stability tests (e.g., exposure to light, moisture) to identify decomposition products (e.g., boric acid or phenolic byproducts) .

Consult Regulatory Guidelines : Align handling protocols with OSHA (29 CFR 1910) or ECHA standards for carbamates and boronic esters .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester .

- Light Sensitivity : Protect from UV light using amber glass vials.

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

It serves as a versatile intermediate:

- Protease Inhibitors : The boronic ester moiety can act as a transition-state analog in inhibitor design (e.g., targeting thrombin or proteasomes) .

- Antibody-Drug Conjugates (ADCs) : The carbamate group enables controlled release of payloads via pH-sensitive cleavage .

- In Vivo Imaging : Radiolabeled derivatives (e.g., with ¹⁸F) are explored for PET imaging due to boron’s neutron capture capacity .

Advanced: How does the tert-butyl carbamate group influence the compound’s stability in biological assays?

Answer:

The tert-butyl carbamate (Boc) group:

- Enhances Lipophilicity : Increases membrane permeability, critical for cellular uptake studies .

- pH-Dependent Cleavage : Stable at physiological pH (7.4) but hydrolyzes under acidic conditions (e.g., lysosomal pH 4.5), enabling targeted drug release .

Optimization Tip : Replace Boc with alternative protecting groups (e.g., Fmoc) if premature deprotection occurs .

Basic: What are the ecological risks associated with this compound?

Answer:

Limited ecotoxicological data exist, but boronic esters are generally:

- Persistent : Slow degradation in aquatic environments; monitor using OECD 301B guidelines .

- Bioaccumulation Potential : Moderate logP (~3.5) suggests moderate bioaccumulation; conduct fish toxicity assays (e.g., OECD 203) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.